3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Description
This compound belongs to the 1,2,4-triazolyl pyridine class, characterized by a central triazole ring fused to a pyridine moiety. The structure includes a 4-bromophenyl group at position 4 of the triazole and a 2,5-dimethylbenzylthio substituent at position 3. The compound’s synthesis likely involves nucleophilic substitution or palladium-catalyzed coupling, as seen in analogous triazolyl pyridine derivatives .
Properties
CAS No. |
677310-89-3 |
|---|---|
Molecular Formula |
C22H19BrN4S |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H19BrN4S/c1-15-5-6-16(2)18(12-15)14-28-22-26-25-21(17-4-3-11-24-13-17)27(22)20-9-7-19(23)8-10-20/h3-13H,14H2,1-2H3 |
InChI Key |
HEIRHZCHZKCUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Dimethylbenzylthio Group: The dimethylbenzylthio group can be attached through a thiolation reaction using a suitable thiol reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 3-(4-(4-bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine exhibit significant activity against various bacterial strains. The presence of both bromine and thioether moieties enhances their interaction with biological targets, making them promising candidates for further development into therapeutic agents against infections caused by resistant bacteria .
Anticancer Properties
The triazole scaffold has been associated with anticancer activity. Studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of 3-(4-(4-bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine suggests potential efficacy in targeting specific cancer pathways, warranting further investigation into its pharmacological profile .
Agrochemical Applications
Triazoles are also utilized in agriculture as fungicides and herbicides. The compound's structural features may allow it to function effectively against plant pathogens. The development of new agrochemicals based on triazole structures could lead to more effective treatments for crop diseases while minimizing environmental impact .
Material Sciences
The unique properties of triazoles make them suitable for applications in material sciences. Research on nonlinear optical properties of triazole derivatives indicates that they can be used in the development of advanced materials for electronics and photonics . The synthesis of novel triazole-based compounds could lead to innovations in material design.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant activity against Gram-positive and Gram-negative bacteria | Development of new antibiotics |
| Investigation of Anticancer Effects | Induced apoptosis in breast cancer cell lines | Potential cancer therapeutics |
| Research on Nonlinear Optical Properties | Exhibited promising optical characteristics | Development of photonic devices |
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups can bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in the benzylthio substituent and aryl groups on the triazole. Selected examples include:
Key Observations :
Physicochemical Properties
- Melting Points : Derivatives with bulkier substituents (e.g., 2-methylbenzylthio in [5r]) show higher melting points (173–174°C), suggesting stronger crystal lattice interactions .
- Hydrogen Bonding : Fluorine and methoxy groups introduce hydrogen-bond acceptors, which may improve target affinity in polar environments .
Structure-Activity Relationship (SAR) Insights
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine, bromine) stabilize the thioether linkage, improving metabolic stability .
- Biological Performance : The combination of bromophenyl and dimethylbenzylthio groups in the target compound suggests a balance between lipophilicity and steric bulk, which could optimize bioavailability and receptor engagement.
Biological Activity
The compound 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a member of the triazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is , with a molecular weight of approximately 451.4 g/mol . The structure includes a bromophenyl group, a thioether linkage with a dimethylbenzyl moiety, and a pyridine ring. These structural features contribute to its unique biological properties.
Table 1: Structural Features
| Component | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and potential biological interactions |
| Dimethylbenzyl Thioether | May improve solubility and bioavailability |
| Pyridine Ring | Involved in receptor binding and biological activity |
Antimicrobial Properties
Triazole derivatives are widely recognized for their antimicrobial activities. Preliminary studies suggest that 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine may exhibit significant antimicrobial effects against various bacterial strains. The presence of both the bromine substituent and the thioether moiety could enhance its interaction with biological targets.
Anticancer Activity
Research indicates that triazole compounds can possess anticancer properties. A study demonstrated that related triazole derivatives showed efficacy against multiple cancer cell lines. For instance, compounds structurally similar to our target compound have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . Further investigations into the specific mechanisms of action for 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine are warranted.
Case Study 1: Antifungal Activity
A comparative study evaluated various triazole derivatives' antifungal activities against Candida albicans. The results indicated that compounds with similar structural features to our target compound demonstrated significant antifungal activity, suggesting potential for further development in antifungal therapies .
Case Study 2: Inhibition of Enzymatic Activity
In another study focused on enzyme inhibition, triazole derivatives were tested for their ability to inhibit tyrosinase (AbTYR), an enzyme involved in melanin production. The binding modes were analyzed using molecular docking simulations, revealing productive interactions with the active site of the enzyme. Such interactions could be critical for developing skin-whitening agents or treatments for hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Variations in substituents can significantly impact their pharmacological profiles. For example:
Table 2: Structure-Activity Relationships
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 5-(3-Chlorobenzylthio)-1H-1,2,4-triazole | Chlorobenzene instead of bromobenzene | Similar antifungal properties |
| 5-(2-Methylphenylthio)-1H-1,2,4-triazole | Methylphenyl group | Potentially different biological activity |
| 1-(Benzylthio)-1H-1,2,4-triazole | Lacks additional pyridine ring | Simplified structure may limit applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
